

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline: Current Scientific Data

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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

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A comprehensive review of the available scientific literature and chemical databases reveals a notable scarcity of specific information for the compound **3-Methoxy-6-methylquinoline**. While the quinoline scaffold and its various substituted analogues are of significant interest in medicinal chemistry and materials science, this particular isomer appears to be largely uncharacterized in publicly accessible resources. No dedicated PubChem entry, CAS number, or significant body of research detailing its synthesis, properties, and biological activity could be located.

Given the absence of data for **3-Methoxy-6-methylquinoline**, this technical guide will instead focus on a closely related and well-documented isomer, 6-Methoxy-2-methylquinoline, also known as 6-methoxyquinaldine. This compound shares the same molecular formula and features both methoxy and methyl substitutions on the quinoline ring system, making it a relevant and instructive alternative for researchers, scientists, and drug development professionals interested in this class of molecules.

6-Methoxy-2-methylquinoline: A Technical Overview

PubChem CID: 70648 CAS Number: 1078-28-0 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Physicochemical and Spectral Data

A summary of the key quantitative data for 6-Methoxy-2-methylquinoline is presented below. This information is crucial for its identification, purification, and use in experimental settings.

Property	Value	Reference
Physical Description	Solid	--INVALID-LINK--
Melting Point	49-52 °C	--INVALID-LINK--
Boiling Point	287.6 °C at 760 mmHg	--INVALID-LINK--
LogP	2.6	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--

Spectral Data Summary:

Spectrum Type	Key Peaks/Shifts
¹ H NMR (Proton NMR)	δ ~2.6 (s, 3H, CH ₃), ~3.9 (s, 3H, OCH ₃), ~7.0-8.0 (m, 5H, Ar-H)
¹³ C NMR (Carbon NMR)	δ ~25 (CH ₃), ~55 (OCH ₃), ~102, 121, 122, 127, 129, 135, 144, 157, 158 (aromatic carbons)
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z = 173

Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinoline is well-established and can be achieved through several classic reactions for quinoline synthesis. A common and effective method is the Doebner-von Miller reaction.

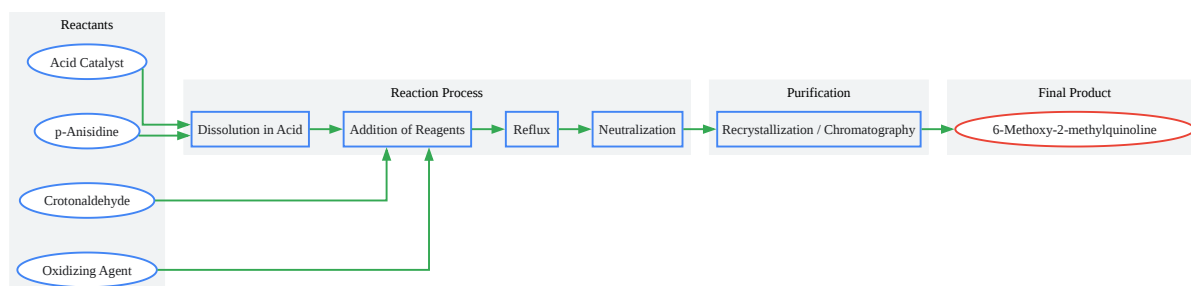
Synthesis of 6-Methoxy-2-methylquinoline via Doebner-von Miller Reaction:

This protocol involves the reaction of an aniline with an α,β -unsaturated carbonyl compound.

- Reactants:

- p-Anisidine (4-methoxyaniline)
- Crotonaldehyde
- An oxidizing agent (e.g., arsenic pentoxide, or a milder alternative like iron(III) chloride)
- A strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)
- Procedure:
 - p-Anisidine is dissolved in an acidic medium.
 - The oxidizing agent is added to the solution.
 - Crotonaldehyde is added dropwise to the reaction mixture, typically with cooling to control the exothermic reaction.
 - The mixture is then heated under reflux for several hours.
 - After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
 - The crude product is then purified, typically by recrystallization or column chromatography.

Visualizing the Synthetic Workflow:



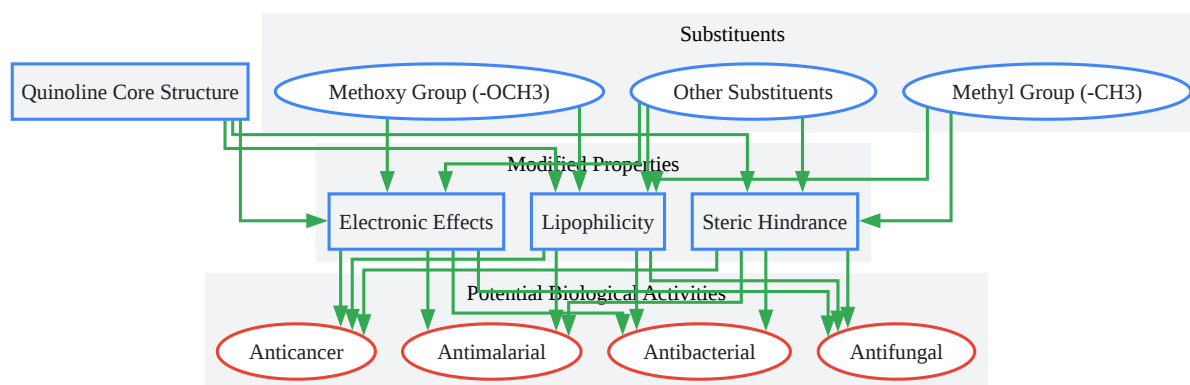
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Synthetic workflow for 6-Methoxy-2-methylquinoline.

Biological Activity and Potential Applications

While extensive biological data for 6-Methoxy-2-methylquinoline is not as abundant as for other quinoline derivatives, the quinoline scaffold itself is a well-known pharmacophore. Derivatives of methoxy- and methyl-substituted quinolines have been investigated for a range of biological activities.

Logical Relationship of Quinoline Structure to Biological Activity:



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Influence of substituents on the biological activity of quinolines.

The presence of the methoxy and methyl groups on the quinoline ring of 6-Methoxy-2-methylquinoline can influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can act as a hydrogen bond acceptor and can be metabolized, while the methyl group can affect steric interactions with biological targets. These features make it an interesting candidate for further investigation in drug discovery programs.

Conclusion

While a detailed technical guide on **3-Methoxy-6-methylquinoline** cannot be provided due to a lack of available data, the analysis of the closely related isomer, 6-Methoxy-2-methylquinoline, offers valuable insights for researchers. The provided data on its physicochemical properties, a standard synthesis protocol, and the general biological relevance of substituted quinolines can serve as a strong foundation for further research in this area. Scientists and drug development professionals are encouraged to consider the synthesis and evaluation of **3-Methoxy-6-methylquinoline** to fill the current knowledge gap and explore its potential unique properties.

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